molecular formula C14H24O4S B13839693 D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate

D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate

Cat. No.: B13839693
M. Wt: 288.40 g/mol
InChI Key: KXKDZLRTIFHOHW-BGVMXTJQSA-N
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Description

D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate is a complex organic compound that belongs to the class of menthol derivatives This compound is characterized by its unique structure, which includes a menthol moiety attached to an oxathiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate typically involves the reaction of D-menthol with 5-hydroxy-2(5H)-furanone in the presence of a catalyst such as D-(+)-camphorsulfonic acid. The reaction is carried out in a solvent like dry benzene under reflux conditions . The product is then purified through recrystallization from petroleum ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The process may also be optimized to reduce the environmental impact and improve cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted oxathiolane derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate stands out due to its unique structure, which combines the properties of menthol with the reactivity of an oxathiolane ring

Properties

Molecular Formula

C14H24O4S

Molecular Weight

288.40 g/mol

IUPAC Name

[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11+,12-,14?/m1/s1

InChI Key

KXKDZLRTIFHOHW-BGVMXTJQSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)OC(=O)C2O[C@H](CS2)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C

Origin of Product

United States

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